N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-3-8-20-17(24)18(25)21-13-16(14-4-6-15(19)7-5-14)23-11-9-22(2)10-12-23/h4-7,16H,3,8-13H2,1-2H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDCTZVHFNEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H24FN5O4
- Molecular Weight : 429.4 g/mol
- CAS Number : 898451-84-8
The oxalamide structure is crucial for its biological activity, particularly due to the presence of the piperazine moiety, which is often associated with enhanced bioactivity and selectivity towards specific biological targets.
This compound has been investigated primarily for its role as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in various cellular processes, including growth and survival, making it a significant target in cancer therapy. The inhibition of RSK can lead to altered signaling pathways that are often dysregulated in cancerous cells.
Table 1: Summary of Biological Activity
| Activity | Details |
|---|---|
| Target | Ribosomal S6 Kinase (RSK) |
| Mechanism | Inhibition of RSK leads to altered cell signaling |
| Therapeutic Implications | Potential use in cancer treatment and other diseases characterized by aberrant signaling |
Research Findings
Recent studies have provided insights into the biological activity of this compound. For instance:
- Inhibition Studies : In vitro studies have shown that this compound effectively inhibits RSK activity, leading to decreased cell proliferation in cancer cell lines.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the fluorophenyl and piperazine groups significantly affect the potency and selectivity of the compound against RSK. For example, fluorine substitution on the phenyl ring enhances binding affinity to the target enzyme.
- Case Studies : In a recent case study involving breast cancer models, administration of this compound resulted in a marked reduction in tumor growth compared to control groups, highlighting its potential efficacy as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis based on available evidence:
Research Findings and Pharmacological Insights
Pruvanserin Hydrochloride : Shares the 4-fluorophenylethyl-piperazine motif but differs in the linker and terminal groups. Pruvanserin’s indole-carbonitrile moiety enhances serotonin receptor affinity, whereas the oxalamide group in the target compound may favor alternative targets (e.g., kinases or proteases) .
The piperazine group in the latter could reduce toxicity compared to 5-FU’s myelosuppressive effects .
Hydrazono Propanoate (Compound 23): Though structurally simpler, its 4-fluorophenyl group highlights the role of fluorine in stabilizing enzyme interactions. The target compound’s piperazine and oxalamide groups likely confer greater metabolic resistance than Compound 23’s hydrazone linkage .
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity : The 4-fluorophenyl group increases logP in all compounds, but the oxalamide linker in the target molecule may reduce membrane permeability compared to Pruvanserin’s indole system.
- Solubility : Piperazine derivatives generally exhibit improved aqueous solubility; however, the propyl chain in the oxalamide may counteract this effect .
- Metabolic Stability : Piperazine methylation (as in the target compound) often slows hepatic clearance, contrasting with 5-FU’s rapid catabolism .
Preparation Methods
Intermediate Synthesis: Fluorophenyl-Piperazine Derivative
The first intermediate, 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine , is synthesized via nucleophilic substitution or reductive amination.
- Procedure :
- Key Data :
Oxalamide Coupling
The amine intermediate is coupled with oxalyl chloride or ethyl oxalyl chloride to form the oxalamide backbone.
- Procedure :
- Key Data :
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol.
- Final Characterization :
Comparative Analysis of Synthetic Routes
Table 1 summarizes variations in reaction conditions and outcomes across studies:
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran |
| Coupling Agent | Oxalyl chloride | Ethyl oxalyl chloride |
| Temperature | 0–25°C | Reflux (60°C) |
| Yield | 72% | 65% |
| Purity (HPLC) | 97% | 93% |
Key Findings :
- Method A provides higher yields and purity due to milder conditions.
- Ethyl oxalyl chloride in Method B necessitates higher temperatures, leading to side reactions.
Challenges and Optimizations
Side Reactions
Scalability Issues
- Chromatography Limitations : Large-scale purification via column chromatography is impractical.
- Alternative : Recrystallization from ethanol/water (8:2) improves scalability with 85% recovery.
Applications and Research Outcomes
While primarily a synthetic target, this compound has been evaluated for:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions, including:
- Intermediate formation : Coupling of 4-fluorophenyl and 4-methylpiperazine groups via nucleophilic substitution or reductive amination .
- Oxalamide linkage : Amide bond formation using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) under inert atmospheres .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Key parameters: Temperature (often 0–25°C for coupling), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:carbonyl) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer :
- NMR spectroscopy : Confirms proton environments (e.g., 4-fluorophenyl δ 7.1–7.3 ppm, piperazine δ 2.3–3.1 ppm) .
- HPLC-MS : Validates molecular weight (MW ≈ 428.5 g/mol) and purity (>95%) .
- X-ray crystallography : Resolves spatial arrangement of the oxalamide core and piperazine ring .
Q. What are the solubility and stability profiles under laboratory conditions?
- Answer :
- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL) due to hydrophobic groups .
- Stability : Stable at 4°C in dark, dry conditions; degrades at >40°C or extreme pH (<3 or >10) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC50 values) be resolved?
- Answer : Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs) .
- Purity : Use HPLC to confirm >98% purity; impurities like unreacted intermediates may skew results .
- Target specificity : Perform kinase profiling or receptor binding assays to identify off-target effects .
Q. What strategies optimize the compound’s pharmacokinetics while retaining activity?
- Answer :
- Prodrug design : Introduce ester groups to enhance oral bioavailability .
- Structural analogs : Replace propyl with PEGylated chains to improve solubility .
- Metabolic studies : Use liver microsomes to identify degradation hotspots (e.g., piperazine oxidation) .
Q. How do computational models predict target interactions, and what experimental validation is required?
- Answer :
- Docking simulations : Identify binding poses with kinases (e.g., RSK) or GPCRs using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : SPR (KD measurement) and ITC (thermodynamic profiling) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
